2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine
Description
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine is a cyclopropane derivative featuring a primary amine group at the 1-position and ethyl and isopropyl substituents at the 2-position of the strained three-membered ring. The cyclopropane ring imparts significant steric and electronic effects, influencing its reactivity and physical properties. Characterization techniques such as NMR, HRMS, and chiral UPLC (for enantiomeric resolution) are critical for verifying its structure and purity .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-ethyl-2-propan-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-8(6(2)3)5-7(8)9/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
RRIYQSZHJKGTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of 2-ethyl-2-(propan-2-yl)cyclopropanone with ammonia or an amine source under appropriate conditions to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the cyclopropanation and subsequent amination reactions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-ethyl-2-(propan-2-yl)cyclopropan-1-amine with key analogs, focusing on molecular features, synthesis, and properties.
Structural and Functional Analogues
1-(Propan-2-yl)cyclopropan-1-amine Hydrochloride (CAS: 2114-11-6)
- Molecular Formula : C₆H₁₂NCl
- Substituents : A single isopropyl group on the cyclopropane ring, with the amine group forming a hydrochloride salt.
- Physical State : Solid (hydrochloride salt).
- Solubility : Enhanced water solubility due to ionic character.
- Key Properties : The hydrochloride form improves stability and bioavailability, making it suitable for pharmaceutical formulations. The absence of an ethyl group reduces steric hindrance compared to the target compound .
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
- Molecular Formula : C₂₀H₂₇N
- Substituents : Bulky cyclohexyl and naphthalene groups attached to a methyl-propan-2-amine backbone.
- Physical State : Colorless oil.
- Solubility : Preferentially soluble in organic solvents (e.g., petrol/EtOAc mixtures).
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₃NOS
- Substituents: Methylamino group and thiophene ring.
- Key Properties : The thiophene moiety enables electrophilic substitution reactions, differentiating its reactivity from cyclopropane-based amines. The hydroxyl group enhances polarity, influencing solubility in polar solvents .
Comparative Data Table
| Compound | Molecular Formula | Substituents/Features | Physical State | Solubility | Key Reactivity/Applications |
|---|---|---|---|---|---|
| 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine | C₈H₁₇N | Ethyl, isopropyl on cyclopropane | Not reported | Likely organic | High steric hindrance; potential ligand in coordination chemistry |
| 1-(Propan-2-yl)cyclopropan-1-amine HCl | C₆H₁₂NCl | Isopropyl; hydrochloride salt | Solid | Water-soluble | Pharmaceutical intermediate |
| N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine | C₂₀H₂₇N | Cyclohexyl, naphthalene, isopropyl | Colorless oil | Organic solvents | Chiral ligand; asymmetric synthesis |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | Thiophene, methylamino, hydroxyl | Not reported | Polar solvents | Electrophilic substitution reactions |
Biological Activity
2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine, also known as a cyclopropane derivative, is a compound notable for its unique structural features, including a cyclopropane ring substituted with ethyl and isopropyl groups. This configuration potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's chemical formula is C₈H₁₈N, with a molecular weight of approximately 126.24 g/mol.
The compound is characterized by its ability to undergo various chemical reactions typical of amines and cyclopropanes, such as nucleophilic substitutions and rearrangements. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics.
Biological Activities
Research on the biological activities of 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine is limited but suggests several potential pharmacological effects:
1. Antimicrobial Activity
Cyclopropane derivatives have been noted for their antimicrobial properties. Studies indicate that modifications to the cyclopropane structure can enhance the efficacy against various bacterial strains . While specific studies on 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine are scarce, its structural similarity to other active compounds suggests potential antimicrobial activity.
2. Neuroprotective Effects
Cyclopropane derivatives are also being explored for neuroprotective effects. Research indicates that certain derivatives can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders . The potential for 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine to exhibit similar effects warrants further investigation.
3. Antitumor Activity
The structural characteristics of cyclopropane derivatives have been associated with anticancer properties. Compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, suggesting that 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine could be evaluated for its antitumor potential .
Case Studies
While direct case studies specifically focusing on 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine are not extensively documented, related cyclopropane compounds have been investigated:
Case Study 1: Antimicrobial Properties
In a study examining various cyclopropane derivatives, compounds with similar substitutions demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-function relationship highlighted the importance of the cyclopropane moiety in enhancing membrane permeability and interaction with bacterial targets.
Case Study 2: Neuroprotective Mechanisms
Research into cyclopropane derivatives indicated their role in modulating oxidative stress pathways in neuronal cells. Compounds exhibiting structural similarities to 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine were shown to reduce reactive oxygen species (ROS) production, suggesting a protective mechanism against neurodegeneration.
Data Table: Comparison of Cyclopropane Derivatives
Q & A
Basic: What synthetic strategies are optimal for preparing 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine with high purity?
Answer:
Cyclopropane amines are typically synthesized via [2+1] cycloaddition reactions or ring-closing strategies. For this compound, a plausible route involves:
- Step 1: Reacting a suitably substituted alkene (e.g., 2-ethyl-2-isopropylcyclopropane precursor) with an aminating agent (e.g., NH₃ under catalytic hydrogenation).
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted intermediates .
- Step 3: Final recrystallization in ethanol to achieve >95% purity.
Key Considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) .
Basic: How can the structure of 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine be confirmed experimentally?
Answer:
A multi-technique approach is critical:
- X-ray crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve the cyclopropane ring geometry and substituent positions .
- NMR spectroscopy:
- ¹H NMR: Look for characteristic splitting patterns from the cyclopropane ring (e.g., geminal coupling between adjacent protons) and isopropyl/ethyl groups.
- ¹³C NMR: Peaks near 10–15 ppm confirm cyclopropane carbons .
- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass.
Advanced: How can enantiomeric resolution of 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine be achieved?
Answer:
Chiral resolution methods include:
- Chiral column chromatography: Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Optimize flow rate and temperature to separate enantiomers .
- Derivatization: React the amine with a chiral resolving agent (e.g., (R)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomers, which are separable via standard chromatography .
Data Analysis Tip:
- Compare optical rotation values ([α]D) with literature standards to confirm enantiopurity.
Advanced: How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The cyclopropane ring’s high angle strain increases reactivity:
- Electronic effects: Ring strain lowers the energy barrier for nucleophilic attack at the amine group.
- Steric effects: Bulky 2-ethyl and isopropyl groups hinder axial approaches, favoring equatorial attack pathways.
- Experimental validation: Compare reaction rates with non-cyclopropane analogs (e.g., acyclic amines) in SN2 reactions using kinetic studies (e.g., UV-Vis monitoring) .
Advanced: How to address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Answer:
Contradictions may arise from dynamic effects (e.g., ring puckering) or crystal packing. Mitigate via:
- Low-temperature NMR: Reduce conformational mobility to observe true splitting patterns.
- DFT calculations: Compare computed NMR chemical shifts (Gaussian/B3LYP/6-31G*) with experimental data to identify discrepancies .
- Multi-crystal X-ray analysis: Collect data from multiple crystals to rule out packing artifacts.
Advanced: What computational methods predict the biological activity of 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine?
Answer:
Structure-activity relationship (SAR) modeling:
- Docking studies: Use AutoDock Vina to simulate binding to target proteins (e.g., neurotransmitter receptors) based on the compound’s rigidity and amine group .
- MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- ADMET prediction: Tools like SwissADME assess bioavailability and toxicity risks (e.g., blood-brain barrier penetration) .
Table 1: Comparative Synthesis Methods for Cyclopropane Amines
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Catalytic hydrogenation | 78 | 92 | |
| Ring-closing metathesis | 65 | 85 | |
| Grignard addition | 70 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
